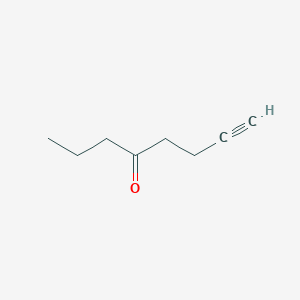

Oct-7-yn-4-one

Description

Significance of Ynones (α,β-Acetylenic Ketones) in Organic Chemistry

Ynones, particularly α,β-acetylenic ketones, are a highly important class of compounds in organic chemistry. chemsynthesis.comorganic-chemistry.org Their value stems from their remarkable versatility as synthetic intermediates, which allows for the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. organic-chemistry.orgdergipark.org.tr The unique combination of a ketone and a conjugated alkyne provides a platform for a wide array of chemical transformations. nih.gov These compounds serve as crucial building blocks for synthesizing diverse heterocyclic systems such as pyridines, furans, pyrazoles, and indoles. dergipark.org.trjpost.com

The reactivity of ynones allows chemists to explore novel synthetic pathways, leading to innovations in drug discovery and materials science. organic-chemistry.org By modifying ynone intermediates, it is possible to create analogues of natural products that may possess enhanced biological activity or improved pharmacokinetic properties. organic-chemistry.org

The study of ynones has a history spanning over a century, but significant advancements in understanding and utilizing their reactivity have occurred in the last few decades. chemsynthesis.com Early methods for ynone synthesis included the oxidation of propargylic alcohols and the reaction of metal acetylides with acyl derivatives. nih.govwikipedia.org A major breakthrough was the development of transition-metal-catalyzed reactions, such as the Sonogashira coupling of terminal alkynes with acyl chlorides, which provided a more general and efficient route to these compounds. chemsynthesis.com

Over time, the scope of ynone reactivity has expanded dramatically. Initially recognized for their susceptibility to nucleophilic additions, the synthetic utility of ynones has grown to include a vast range of transformations. nih.gov Modern synthetic methods now employ ynones in complex cascade reactions, multicomponent syntheses, and cycloadditions, demonstrating their evolution from simple substrates to powerful tools for molecular construction. researchgate.netcfr.org

The exceptional utility of conjugated ynones is rooted in their distinct electronic structure. They possess two electrophilic centers: the carbonyl carbon and the β-alkyne carbon. jpost.com The carbonyl group acts as an electron-withdrawing group, which polarizes the conjugated system and makes the alkyne more susceptible to nucleophilic attack (a process known as conjugate or Michael addition). jpost.com

This bifunctional electrophilicity allows ynones to react with a wide variety of nucleophiles, including amines, thiols, and carbanions, at either the carbonyl carbon (1,2-addition) or the β-carbon of the alkyne (1,4-addition). nih.govjpost.com The specific reaction pathway can often be controlled by the choice of reactants, catalysts, and reaction conditions. This dual reactivity makes ynones valuable three-carbon synthons for the construction of numerous carbo- and heterocyclic frameworks. chemsynthesis.com

Historical Context and Evolution of Ynone Reactivity

Strategic Positioning of Oct-7-yn-4-one as a Functionalized Building Block

Oct-7-yn-4-one is classified as a β,γ-ynone, meaning its alkyne and ketone functionalities are not in conjugation. wikipedia.org This structural feature distinguishes its reactivity from the more extensively studied α,β-ynones. The synthesis of β,γ-ynones can be achieved through methods such as the oxidation of the corresponding propargylic alcohols (yneols) or the palladium-catalyzed addition of terminal alkynes across epoxides followed by oxidation. wikipedia.org

As a functionalized building block, Oct-7-yn-4-one offers unique synthetic possibilities. Unlike conjugated systems, the ketone and the terminal alkyne in Oct-7-yn-4-one can be considered as two independent functional groups, allowing for selective transformations at either site.

Potential Synthetic Applications:

Selective Reactions: The terminal alkyne can participate in reactions typical of alkynes, such as Sonogashira couplings, click chemistry (azide-alkyne cycloadditions), and hydration to form a methyl ketone, without interference from the ketone. Conversely, the ketone can undergo nucleophilic addition, reduction to an alcohol, or conversion to an imine, while leaving the alkyne intact.

Intramolecular Cyclizations: The presence of both functionalities within the same molecule makes Oct-7-yn-4-one a prime candidate for intramolecular cyclization reactions. For instance, under specific catalytic conditions, non-conjugated ynones can be used to synthesize various heterocyclic systems like substituted pyrroles. dergipark.org.trdergipark.org.tr

Building Block for Complex Molecules: Oct-7-yn-4-one can serve as a precursor for more complex structures. For example, the alkyne can be elaborated first, followed by transformations at the ketone, or vice-versa, in a multi-step synthesis. This modular approach is valuable in the construction of natural products and pharmaceutical agents. organic-chemistry.org

While direct research on Oct-7-yn-4-one is limited, the established reactivity of non-conjugated ynones suggests its potential as a versatile and valuable tool in the arsenal (B13267) of synthetic organic chemists. dergipark.org.trresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

oct-7-yn-4-one |

InChI |

InChI=1S/C8H12O/c1-3-5-7-8(9)6-4-2/h1H,4-7H2,2H3 |

InChI Key |

IIFBQNVRTLXAKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CCC#C |

Origin of Product |

United States |

Strategic Retrosynthesis and Forward Synthesis Methodologies for Oct 7 Yn 4 One

Chemo- and Regioselective Routes for Ketone and Alkyne Formation

The primary challenge in synthesizing Oct-7-yn-4-one lies in the selective formation of the ketone and alkyne functionalities at the desired positions. Various methods have been developed to achieve this, each with its own advantages and limitations.

Methods Involving Metal Acetylides

The reaction of metal acetylides with carbonyl compounds is a foundational and widely used method for constructing the carbon skeleton of ynones. nih.govjove.comthieme-connect.com This approach typically involves the nucleophilic addition of an acetylide to an electrophilic carbonyl-containing starting material.

One common strategy involves the acylation of a terminal alkyne. numberanalytics.com For the synthesis of Oct-7-yn-4-one, this would involve the reaction of a pentanoyl derivative (an acyl halide or anhydride) with a propargyl metal acetylide. The use of organolithium or Grignard reagents is prevalent in these reactions. nih.govacs.org For instance, the addition of propargylmagnesium bromide to pentanoyl chloride could theoretically yield Oct-7-yn-4-one. However, the high reactivity of these organometallic reagents can lead to poor functional group tolerance. nih.govacs.org

To circumvent these issues, less reactive metal acetylides, such as those derived from copper, zinc, tin, or aluminum, have been employed. wikipedia.orgutexas.edu Copper(I) acetylides, for example, can react with acyl chlorides, offering a more controlled approach. utexas.edu Similarly, alkynyldimethylaluminum reagents have been shown to react efficiently with acyl chlorides without the need for a transition metal catalyst. organic-chemistry.org

Another pathway involves the reaction of an alkynyllithium compound with an aldehyde, followed by oxidation of the resulting secondary alcohol. wikipedia.org In the context of Oct-7-yn-4-one, this would entail reacting 1-butyne (B89482) with butanal to form oct-1-yn-4-ol, which would then be oxidized to the target ketone. The Swern oxidation is a common method for this transformation. wikipedia.org

| Reagent Type | Substrate | Key Features |

| Organolithium/Grignard Reagents | Acyl Halides, Aldehydes | Highly reactive, potential for low functional group tolerance. nih.govacs.org |

| Copper(I) Acetylides | Acyl Chlorides | More controlled reaction compared to lithium/Grignard reagents. utexas.edu |

| Alkynyldimethylaluminum | Acyl Chlorides | Efficient reaction without a transition metal catalyst. organic-chemistry.org |

Carbonylative Cross-Coupling Strategies

Carbonylative cross-coupling reactions have emerged as a powerful alternative for ynone synthesis, often involving a transition-metal catalyst. rhhz.netnih.gov These methods typically introduce the carbonyl group via carbon monoxide (CO).

The Sonogashira-type carbonylative coupling is a prominent example, where an aryl or vinyl halide reacts with a terminal alkyne and CO in the presence of a palladium catalyst. rhhz.netresearchgate.net To synthesize an aliphatic ynone like Oct-7-yn-4-one, an alkyl halide would be required. While the use of alkyl halides in these reactions has been explored, it can be more challenging than with aryl halides. rhhz.net

A significant drawback of traditional carbonylative couplings is the use of toxic and gaseous carbon monoxide. researchgate.net To address this, CO-surrogates or alternative carbonyl sources have been investigated. Recent advancements include palladium-catalyzed carbonylative Sonogashira coupling using near-stoichiometric amounts of CO, which offers better control. organic-chemistry.org Diaryliodonium salts have also been utilized as coupling partners with alkynes under mild, palladium- or copper-catalyzed carbonylative conditions. rhhz.net

| Coupling Partners | Catalyst System | Key Features |

| Alkyl Halide, Terminal Alkyne, CO | Palladium | Classic approach, challenges with alkyl halides. rhhz.net |

| Aryl/Vinyl Halide, Terminal Alkyne, CO | Palladium | Well-established for aryl/vinyl ynones. rhhz.netresearchgate.net |

| Diaryliodonium Salts, Terminal Alkyne, CO | Palladium or Copper | Milder reaction conditions. rhhz.net |

Oxidative Methods for Ynone Preparation

Oxidative methods provide another strategic avenue to ynones, often starting from propargylic alcohols. numberanalytics.comuib.no The oxidation of a secondary propargylic alcohol is a direct route to the corresponding ynone. uib.no For Oct-7-yn-4-one, the precursor would be oct-7-yn-4-ol. A variety of oxidizing agents can be employed for this transformation, including chromium(VI) reagents, manganese dioxide, and conditions for Swern oxidation. uib.no Hypervalent iodine compounds have also been utilized as oxidants in ynone synthesis. uib.no

More recently, milder and more environmentally friendly oxidative methods have been developed. N-Iodosuccinimide (NIS) has been shown to mediate the oxidation of propargyl alcohols to ynones under mild conditions, offering a less toxic alternative to heavy metal oxidants. organic-chemistry.org

Another innovative oxidative strategy involves the oxidative cleavage of a C-C bond. For example, a gold-catalyzed reaction of an aldehyde with a hypervalent alkynyl iodide can produce a trisubstituted allenyl aldehyde, which then undergoes in situ oxidative cleavage with molecular oxygen to yield the ynone. wikipedia.orgnih.gov

| Precursor | Reagent/Method | Key Features |

| Propargylic Alcohol | Chromium(VI), MnO2, Swern Oxidation | Classical oxidation methods. uib.no |

| Propargylic Alcohol | N-Iodosuccinimide (NIS) | Mild and less toxic conditions. organic-chemistry.org |

| Aldehyde and Hypervalent Alkynyl Iodide | Gold catalyst, O2 | In situ oxidative C-C bond cleavage. wikipedia.orgnih.gov |

Catalytic Approaches in the Synthesis of Oct-7-yn-4-one and its Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of Oct-7-yn-4-one and its derivatives can benefit significantly from both transition-metal and organocatalytic approaches.

Transition-Metal-Catalyzed Methodologies

Transition metals, particularly palladium and copper, are extensively used in the synthesis of ynones. acs.org As discussed in the carbonylative cross-coupling section, palladium is a key catalyst for Sonogashira-type reactions. rhhz.net Copper is also crucial, often used as a co-catalyst in Sonogashira reactions or as the primary catalyst in the coupling of acyl chlorides with terminal alkynes. acs.orgthieme-connect.com For instance, a copper(I) iodide/TMEDA system can efficiently catalyze the coupling of terminal alkynes with acid chlorides at room temperature under solvent-free conditions. organic-chemistry.org

Gold catalysts have also emerged as powerful tools in ynone synthesis. nih.gov They can catalyze the 1,3-transposition of ynones, which could be relevant for the synthesis of derivatives of Oct-7-yn-4-one. nih.gov Furthermore, gold catalysts are employed in the oxidative C-C cleavage of aldehydes to form ynones. nih.gov

| Metal Catalyst | Reaction Type | Example Application for Ynone Synthesis |

| Palladium | Carbonylative Sonogashira Coupling | Coupling of an alkyl halide, terminal alkyne, and CO. rhhz.net |

| Copper | Acylation of Terminal Alkynes | Coupling of an acyl chloride with a terminal alkyne. organic-chemistry.org |

| Gold | 1,3-Transposition / Oxidative Cleavage | Isomerization of ynones or synthesis from aldehydes. nih.govnih.gov |

Organocatalytic and Biocatalytic Pathways

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a green and sustainable synthetic strategy. While the direct synthesis of Oct-7-yn-4-one via organocatalysis is not extensively documented, organocatalysts are employed in reactions involving ynones. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the C-H alkynylation of aldehydes with alkynyliodonium salts to form ynones. chemrxiv.org This approach offers a metal-free alternative to traditional cross-coupling reactions.

Phosphine-catalyzed reactions of ynones are also known, leading to various annulation products. rsc.orgrsc.org While these reactions typically use ynones as starting materials, the principles could potentially be adapted for their synthesis. Organocatalytic aldol (B89426) reactions using unmodified ynones as donors have also been developed, showcasing the potential for creating more complex ynone derivatives. acs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. While the direct biocatalytic synthesis of Oct-7-yn-4-one is not a common method, enzymatic resolutions are relevant for producing chiral derivatives. For instance, lipases have been used for the enantioselective acylation of racemic homopropargylic alcohols, which are precursors to chiral ynones. researchgate.net This approach is particularly valuable for the synthesis of optically active intermediates for pharmaceuticals. researchgate.net

| Catalysis Type | Catalyst Example | Potential Application |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Metal-free synthesis of ynones from aldehydes. chemrxiv.org |

| Organocatalysis | Phosphines | Annulation reactions of ynones. rsc.orgrsc.org |

| Biocatalysis | Lipase (B570770) | Enantioselective synthesis of chiral ynone precursors. researchgate.net |

Green Chemistry Principles in Oct-7-yn-4-one Synthesis

The synthesis of Oct-7-yn-4-one and its analogs can be significantly enhanced by the incorporation of green chemistry principles, which aim to reduce the environmental impact of chemical processes. solubilityofthings.comresearchgate.net These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and employment of safer solvents and energy-efficient processes. nih.govacs.org

Atom-Economical and Environmentally Conscious Methods

Atom economy, a central concept in green chemistry, focuses on maximizing the incorporation of all materials from the reactants into the final product. acs.org Synthetic routes that achieve high atom economy are inherently more efficient and generate less waste. One-pot reactions and tandem or cascade processes are exemplary of this principle, where multiple bond-forming events occur in a single reaction vessel, avoiding the need for purification of intermediates and reducing solvent and energy consumption.

For a molecule like Oct-7-yn-4-one, a γ,δ-unsaturated ketone, atom-economical approaches could involve the direct coupling of precursor fragments. For instance, transition-metal-free methods for synthesizing similar structures, such as 4-pyrones from diynones using water as both a reactant and solvent, highlight an environmentally benign strategy. nih.govresearchgate.net Such a reaction, promoted by an acid like trifluoromethanesulfonic acid (TfOH), is simple, atom-economical, and avoids the use of heavy metals. nih.gov Another approach involves the reaction of propargyl alcohols with terminal alkynes, which can selectively form 1,4-diynes (precursors to various heterocycles) with water as the only byproduct, representing a highly atom-economical pathway. organic-chemistry.org

Alternative energy sources like microwave irradiation and ultrasound can also contribute to greener syntheses. researchgate.netacs.org These techniques can accelerate reaction rates, improve yields, and reduce the formation of side products, often under solvent-free conditions. researchgate.netacs.orgscholarena.com

Table 1: Comparison of Synthetic Strategies based on Green Chemistry Principles

| Strategy | Key Features | Advantages | Relevant Examples for Alkynone Synthesis |

|---|---|---|---|

| Catalytic Cyclization | Uses a catalyst (e.g., TfOH) to promote the reaction. | Reduces waste compared to stoichiometric reagents; catalyst can often be recycled. rsc.org | TfOH-promoted cyclization of diynones with water to form 4-pyrones. nih.govresearchgate.net |

| One-Pot Tandem Reactions | Multiple reactions occur sequentially in the same pot. | Avoids intermediate isolation, saving solvents and energy; increases overall efficiency. rsc.org | Synthesis of aminobicyclo[4.3.0]nonanes via a one-pot Overman rearrangement/enyne metathesis/Diels-Alder sequence. rsc.org |

| Microwave-Assisted Synthesis | Uses microwave energy for heating. | Rapid heating, shorter reaction times, higher yields, and often solvent-free conditions. researchgate.netacs.org | Microwave-assisted synthesis of heterocyclic compounds. researchgate.net |

| Atom-Economic Coupling | Maximizes incorporation of starting materials into the product. | High efficiency, minimal byproduct formation. acs.org | Synthesis of 1,4-diynes from propargyl alcohols and terminal alkynes, generating only water as a byproduct. organic-chemistry.org |

Solvent Selection and Waste Minimization in Synthetic Protocols

Solvent choice is a critical aspect of green chemistry, as solvents constitute a significant portion of the mass in a typical chemical process and are a major source of waste. core.ac.uk Traditional syntheses of alkynones and their precursors often employ volatile organic compounds (VOCs) like diethyl ether, tetrahydrofuran (B95107) (THF), and dichloromethane. google.commdpi.comacs.org While effective, these solvents pose environmental and health risks.

Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov Other green alternatives include bio-based solvents (e.g., derived from plant sources), ionic liquids, and supercritical fluids. scholarena.comcore.ac.uk Solvent selection guides, often used in the pharmaceutical industry, can help chemists make environmentally conscious decisions by ranking solvents based on safety, health, and environmental criteria. acs.org

Waste minimization extends beyond solvent choice to include the recycling of catalysts and the valorization of byproducts. rsc.org For example, in syntheses involving metal catalysts, recovery and reuse are crucial for both economic viability and environmental protection. rsc.org Designing processes where waste from one step can be used as a starting material for another contributes to a circular economy model. rsc.org

Table 2: Evaluation of Solvents for Oct-7-yn-4-one Synthesis

| Solvent | Class | Typical Use in Related Syntheses | Green Chemistry Considerations |

|---|---|---|---|

| Diethyl Ether | Ether | Grignard reactions, organolithium additions. google.com | Highly flammable, peroxide-forming, volatile. |

| Tetrahydrofuran (THF) | Ether | Alkyne additions, organometallic reactions. acs.org | Flammable, peroxide-forming, less volatile than ether. |

| Dichloromethane (DCM) | Halogenated | Oxidations, extractions. mdpi.com | Suspected carcinogen, environmental pollutant. |

| Toluene | Aromatic | High-temperature reactions. uva.es | Toxic, flammable, environmental pollutant. |

| Water | Aqueous | Green solvent for various reactions (e.g., photoacylations). nih.govmdpi.com | Non-toxic, non-flammable, abundant, environmentally benign. |

| Ethyl Acetate | Ester | Chromatography, extractions. | Lower toxicity than many chlorinated or aromatic solvents, biodegradable. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | Potential replacement for THF. | Derived from renewable resources, higher boiling point and less prone to peroxide formation than THF. |

Enantioselective and Diastereoselective Access to Chiral Analogs of Oct-7-yn-4-one

The creation of specific stereoisomers is paramount in modern organic synthesis, particularly for applications in medicinal chemistry and materials science. Enantioselective and diastereoselective methods allow for the synthesis of chiral analogs of Oct-7-yn-4-one, where the spatial arrangement of atoms is precisely controlled.

A common strategy to access chiral alkynyl ketones is through the asymmetric synthesis of the corresponding chiral propargyl alcohols, followed by oxidation. The enantioselective addition of terminal alkynes to aldehydes is a well-established method. This can be achieved using chiral catalysts, such as those based on rhodium for 1,4-addition to enones or BINOL-titanium complexes for alkyne addition to aldehydes. rsc.orgmdpi.com For example, the synthesis of chiral falcarindiol (B120969) analogues utilizes an (R)-BINOL/ZnEt₂/Ti(OⁱPr)₄ catalytic system to achieve high enantioselectivity in the addition of a diyne to an aldehyde. mdpi.com

Diastereoselective reactions are crucial when creating molecules with multiple stereocenters. For instance, the synthesis of advanced intermediates for natural products often relies on substrate-controlled or reagent-controlled diastereoselective reactions. researchgate.netbeilstein-journals.org A patent for an intermediate of the drug Eribulin describes the diastereoselective preparation of (4R,6R)-6-methyl-8-(triisopropylsilyl)oct-1-en-7-yn-4-ol by adding an organoboron reagent to a chiral aldehyde. google.com

Another powerful approach involves the enzymatic resolution of a racemic mixture. For example, a chemoenzymatic process for preparing an optically pure key intermediate for Eribulin, (S)-7-((tert-butyldiphenylsilyl)oxy)hept-1-yn-4-ol, uses a lipase to selectively acylate the corresponding racemic alcohol. researchgate.net This method allows for the separation of enantiomers with high optical purity. researchgate.net

Table 3: Examples of Enantio- and Diastereoselective Syntheses of Chiral Alkynol/Alkynone Analogs

| Reaction Type | Starting Materials | Catalyst/Chiral Auxiliary | Product Type | Yield | Stereoselectivity | Ref. |

|---|---|---|---|---|---|---|

| Alkynylation of Aldehyde | Hept-1-en-6-ynal, Phenylacetylene | (R)-BINOL, ZnEt₂, Ti(OⁱPr)₄ | Chiral Diynol | 97% | 99% ee | mdpi.com |

| Alkynylation of Isatin | N-Methylisatin, Phenylacetylene | Chiral perhydro-1,3-benzoxazine (L2), Me₂Zn | Chiral 3-hydroxy-3-alkynyl-2-oxindole | 92% | 99:1 er | uva.es |

| Addition to Aldehyde | β-hydroxylamino aldehyde, Phenylacetylene | n-BuLi (to generate nucleophile) | Diastereomeric Propargyl Alcohols | 64% | 1:1 dr | acs.org |

| Allylation of Aldehyde | (R)-3-Methyl-5-(triisopropylsilyl)pent-4-ynal, Allylborane reagent | (+)-Ipc₂B-allyl | Chiral Homoallylic/Homopropargylic Alcohol | - | Diastereoselective | google.com |

| Enzymatic Resolution | Racemic 7-((tert-butyldiphenylsilyl)oxy)hept-1-yn-4-ol | Amano lipase | (S)-alkynol and (R)-acetate | >95% (both) | >99% ee (both) | researchgate.net |

Comprehensive Reaction Chemistry of Oct 7 Yn 4 One

Transformations Involving the Ketone Functionality

The ketone group in oct-7-yn-4-one is a key site for various chemical reactions, including nucleophilic additions, alpha-functionalization, and redox transformations.

Nucleophilic Addition Reactions and Derivative Synthesis

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the synthesis of a wide array of derivatives. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols.

The synthesis of derivatives such as (2E)-6-methoxy-6-methyl-2-octen-7-yn-4-one highlights the modification of the core structure, although specific details of its synthesis from oct-7-yn-4-one are not provided in the search results. chemsynthesis.com

Alpha-Functionalization via Enolate Chemistry

The protons on the carbon atoms adjacent to the carbonyl group (alpha-carbons) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the alpha-position.

While specific examples of alpha-functionalization of oct-7-yn-4-one are not detailed in the provided search results, the general principles of enolate chemistry are well-established. masterorganicchemistry.commasterorganicchemistry.com For example, the enolate can be alkylated, halogenated, or undergo aldol-type reactions. The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a powerful ring-forming reaction that utilizes enolate chemistry. masterorganicchemistry.com

Reductive and Oxidative Conversions of the Carbonyl Group

The ketone functionality can be reduced to a secondary alcohol or completely to a methylene (B1212753) group. Common reducing agents for the conversion to an alcohol include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The enantioselective reduction of similar alkynones using biocatalysts like alcohol dehydrogenases has been explored to produce chiral alcohols with high enantiomeric excess. georgiasouthern.edu

Oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group can be achieved under specific conditions, although this is a less common transformation for simple ketones compared to their unsaturated counterparts.

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in oct-7-yn-4-one is another site of rich reactivity, participating in hydrofunctionalization and metal-catalyzed coupling reactions.

Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation, Hydroboration)

The carbon-carbon triple bond can undergo addition reactions with various reagents.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts in the presence of acid, follows Markovnikov's rule to yield a methyl ketone. libretexts.orglibretexts.org This would transform oct-7-yn-4-one into a diketone.

Hydrohalogenation: The addition of hydrogen halides (HX) to the alkyne can also occur. libretexts.org A one-pot synthesis of (Z)-β-halovinyl ketones has been developed via a Sonogashira coupling followed by hydrohalogenation, demonstrating a method to functionalize the alkyne. frontiersin.org

Hydroboration-Oxidation: This two-step process provides anti-Markovnikov addition of water across the triple bond, leading to the formation of an aldehyde from a terminal alkyne. libretexts.org Using a sterically hindered borane (B79455) like disiamylborane (B86530) or 9-BBN is crucial to prevent double addition to the alkyne. libretexts.org

| Hydrofunctionalization Reaction | Reagents | Product |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |

| Hydrohalogenation | HX (e.g., HCl, HBr) | Vinyl Halide |

| Hydroboration-Oxidation (anti-Markovnikov) | 1. R₂BH (e.g., Sia₂BH, 9-BBN) 2. H₂O₂, NaOH | Aldehyde |

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Glaser, Heck-type)

The terminal alkyne is a key participant in several important carbon-carbon bond-forming reactions catalyzed by transition metals.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. frontiersin.org This is a powerful method for constructing more complex molecules.

Glaser Coupling: This is an oxidative coupling of two terminal alkynes to form a diacetylene, typically using a copper(I) salt like copper(I) chloride or bromide and an oxidant such as oxygen.

Heck-type Reactions: While the classic Heck reaction involves alkenes, related palladium-catalyzed couplings of alkynes are also known.

Cycloaddition Reactions (e.g., [3+2] Azide-Alkyne Cycloaddition, Diels-Alder)

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step. The electron-withdrawing effect of the carbonyl group in Oct-7-yn-4-one activates the terminal alkyne, making it a competent partner in several cycloaddition processes.

[3+2] Azide-Alkyne Cycloaddition (AAC)

The terminal alkyne of Oct-7-yn-4-one is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with organic azides to form 1,2,3-triazole rings. psu.edu This reaction can be performed under thermal conditions but is significantly accelerated and made highly regioselective by a copper(I) catalyst, a process known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". nih.govresearchgate.net The CuAAC reaction exclusively yields the 1,4-disubstituted triazole isomer. beilstein-journals.orgmdpi.com The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. beilstein-journals.org Ruthenium catalysts can also be employed, which characteristically yield the 1,5-disubstituted triazole regioisomer. researchgate.net

Table 1: Regioselective Azide-Alkyne Cycloaddition with Oct-7-yn-4-one

| Entry | Azide (B81097) Substrate | Catalyst | Product (Regioisomer) |

|---|---|---|---|

| 1 | Benzyl Azide | Cu(I) | 1-Benzyl-4-(3-oxohexyl)-1H-1,2,3-triazole (1,4-isomer) |

| 2 | Phenyl Azide | Cu(I) | 1-Phenyl-4-(3-oxohexyl)-1H-1,2,3-triazole (1,4-isomer) |

| 3 | Benzyl Azide | CpRuCl(PPh₃)₂ | 1-Benzyl-5-(3-oxohexyl)-1H-1,2,3-triazole (1,5-isomer) |

Diels-Alder Reaction

In the Diels-Alder reaction, a concerted [4+2] cycloaddition occurs between a conjugated diene and a dienophile. libretexts.org The alkyne in Oct-7-yn-4-one can function as a dienophile, reacting with a 4π-electron diene system to form a six-membered ring. The reaction proceeds fastest when the dienophile is electron-poor, a condition satisfied in Oct-7-yn-4-one due to the ketone's proximity to the alkyne. libretexts.org When unsymmetrical dienes are used, the reaction can be highly regioselective, favoring "ortho" and "para" substitution patterns. masterorganicchemistry.com The initial cycloadduct contains a cyclohexadiene ring, which can potentially undergo subsequent aromatization or other transformations.

Table 2: Diels-Alder Reaction of Oct-7-yn-4-one with Various Dienes

| Entry | Diene | Dienophile | Expected Major Product |

|---|---|---|---|

| 1 | 1,3-Butadiene | Oct-7-yn-4-one | 1-(Cyclohexa-1,4-dien-1-yl)hexan-3-one |

| 2 | Cyclopentadiene | Oct-7-yn-4-one | 1-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)hexan-3-one |

| 3 | Furan | Oct-7-yn-4-one | 1-(7-Oxabicyclo[2.2.1]hepta-2,5-dien-2-yl)hexan-3-one |

Tandem and Cascade Reactions Utilizing Both Functional Groups

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient synthetic strategy. mdpi.comresearchgate.net The structure of Oct-7-yn-4-one is well-suited for such processes, allowing for sequential reactions involving both the alkyne and ketone moieties.

For instance, a gold-catalyzed reaction could initiate a 6-endo-dig cyclization involving the ketone's oxygen atom attacking the activated alkyne, which would form a 4H-pyran derivative. beilstein-journals.org Alternatively, an initial reaction at the alkyne, such as a cyclization or coupling, could be followed by a subsequent intramolecular reaction involving the ketone, such as an aldol condensation or aza-Michael addition, to construct complex polycyclic systems. rsc.org Such cascade sequences are valued for their ability to rapidly build molecular complexity from simple starting materials in an atom- and step-economical fashion. rsc.orgresearchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and controlling selectivity. Modern computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, identifying intermediates, and calculating activation energies. mdpi.commdpi.com

Mechanistic studies provide deep insight into the step-by-step process of a chemical transformation. acs.orgmdpi.com

Azide-Alkyne Cycloaddition: The widely accepted mechanism for the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate from Oct-7-yn-4-one. beilstein-journals.org This species then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing ring intermediate before reductive elimination furnishes the final 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. beilstein-journals.org

Gold-Catalyzed Cyclizations: In gold-catalyzed transformations of ynones, the reaction is typically initiated by the coordination of a cationic gold(I) catalyst to the alkyne. beilstein-journals.org This π-acid activation renders the alkyne highly electrophilic and susceptible to nucleophilic attack. For Oct-7-yn-4-one, intramolecular attack by the carbonyl oxygen would lead to a vinyl-gold intermediate, which can then undergo protodeauration to yield the cyclized product and regenerate the active catalyst. beilstein-journals.org

The choice of catalyst can profoundly influence the reaction mechanism, rate, and selectivity. acs.orgnih.gov

Controlling Regioselectivity: As noted, the catalyst dictates the regiochemical outcome of the azide-alkyne cycloaddition. Copper catalysts guide the reaction to the 1,4-isomer, while specific ruthenium catalysts direct it to the 1,5-isomer. mdpi.comresearchgate.net This control stems from the different coordination modes and electronic properties of the metal centers in the key catalytic intermediates.

Enabling Cascade Processes: Transition metal catalysts, particularly those based on gold, palladium, or rhodium, are instrumental in initiating cascade reactions. beilstein-journals.orgrsc.org By activating one functional group (typically the alkyne), the catalyst triggers a sequence of events. The catalyst's role can be multifaceted, not only initiating the sequence but also potentially participating in subsequent steps or influencing the stereochemical outcome of the transformations. beilstein-journals.orguwindsor.ca The ligand environment around the metal center is also critical, as it can be tuned to modulate reactivity and selectivity, for instance by promoting or preventing ligand dissociation steps that open up coordination sites for the substrate. uwindsor.ca

Oct 7 Yn 4 One As a Versatile Synthetic Building Block

Precursor in Natural Product Synthesis

The inherent reactivity of the ynone functionality makes it an ideal precursor in the total synthesis of natural products. rsc.orgrsc.org Ynones are not only found within the structures of some natural products but also serve as key intermediates that can be elaborated into more complex molecular frameworks. rsc.org

Strategies for Incorporating Ynone Moieties into Complex Natural Products

The incorporation of ynone moieties into the synthetic routes of complex natural products is a strategic approach that leverages their dual electrophilic nature. numberanalytics.com The carbonyl carbon and the sp-hybridized carbons of the alkyne are both susceptible to nucleophilic attack, allowing for a variety of transformations. numberanalytics.com Common strategies include:

Michael Addition: The conjugated system readily undergoes Michael additions, allowing for the introduction of various substituents at the β-position to the carbonyl group. This is a fundamental strategy for carbon-carbon and carbon-heteroatom bond formation. rsc.org

Cycloaddition Reactions: Ynones can participate as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions, providing access to a range of cyclic and heterocyclic systems. numberanalytics.com

Reductions: The ketone and alkyne functionalities can be selectively reduced to introduce stereocenters, a critical aspect of natural product synthesis. For instance, stereoselective reductions of ynones can yield specific allyl alcohol configurations. rsc.org

A review of synthetic methods from 2005 to 2024 highlights the use of ynones in creating intricate molecular structures through atom-economical processes like cyclizations and rearrangements. rsc.org

Total Synthesis Efforts Utilizing Oct-7-yn-4-one Derivatives

While specific total syntheses explicitly using Oct-7-yn-4-one are not extensively detailed in the provided search results, the broader class of ynones, including derivatives of Oct-7-yn-4-one, are instrumental in numerous total synthesis campaigns. For example, the synthesis of the marine natural product aspergillide-C has been approached using ynone-based strategies. researchgate.net Similarly, the synthesis of mycalol, an anticancer marine natural product, involved an ynone intermediate. researchgate.net Another example is the synthesis of rapicone, where a key ynone intermediate was formed via an iron(III)/TEMPO-catalyzed aerobic oxidation. nih.gov The synthesis of lasubine II also utilized a ynone intermediate which underwent reduction and subsequent cyclization. rsc.org

Role in the Construction of Complex Organic Scaffolds and Heterocycles

The electrophilic nature of ynones makes them exceptional starting materials for the synthesis of a diverse range of complex organic scaffolds, particularly heterocyclic systems. thieme-connect.commdpi.com

Synthesis of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The reaction of ynones with various nucleophiles provides a direct route to a multitude of five-, six-, and seven-membered heterocycles containing nitrogen, oxygen, and sulfur atoms. mdpi.comacs.org

Nitrogen-Containing Heterocycles: Ynones react with nitrogen nucleophiles to form a variety of important heterocyclic systems. mdpi.com For example, their reaction with amines can lead to the formation of pyridines, quinolines, pyrroles, and indoles. numberanalytics.com The reaction of ynones with hydrazines can yield pyrazoles. mdpi.com Furthermore, a sequential asymmetric conjugate addition/cyclization reaction between benzofuran-derived azadienes and ynones has been developed to produce chiral eight-membered N-heterocycles. nih.gov

Oxygen-Containing Heterocycles: The reaction of ynones with oxygen nucleophiles is a common method for synthesizing oxygen-containing heterocycles like furans and pyranones. numberanalytics.commdpi.com For instance, the conjugate addition of dithiols to bis-ynones creates a platform for synthesizing oxygen-containing heterocycles found in polyketide natural products. nih.gov Gold-catalyzed reactions of homopropargylic ethers with pendent oxygen nucleophiles can form saturated heterocyclic ketones. nih.gov

Sulfur-Containing Heterocycles: Sulfur-containing heterocycles are also accessible through the reaction of ynones with sulfur nucleophiles. dntb.gov.uaresearchgate.net For example, the reaction of vic-alkynylchloro-anthraquinones with sodium sulfide (B99878) yields anthrathiophenediones. researchgate.net A novel method for synthesizing sulfenylated spiroindolenines from indolyl-ynones has also been reported. thieme-connect.com

| Heterocycle Class | Nucleophile Type | Example Products |

| Nitrogen-Containing | Amines, Hydrazines, Azadienes | Pyridines, Quinolines, Pyrroles, Pyrazoles, 8-membered N-heterocycles |

| Oxygen-Containing | Dithiols (masked), Hydroxy groups | Furans, Pyranones, Tetrahydropyrans |

| Sulfur-Containing | Sodium Sulfide, Organosulfenyl Chlorides | Thiophenediones, Sulfenylated Spiroindolenines |

Formation of Macrocyclic Structures

Macrocycles, which are cyclic molecules containing twelve or more atoms, are of significant interest due to their applications in various scientific fields. pnas.org The formation of these large rings often presents a synthetic challenge due to competing intermolecular reactions. pnas.orgacs.org Ynones can be utilized in macrocyclization reactions through various strategies.

High-dilution conditions are often employed to favor intramolecular cyclization over polymerization. acs.org Template-induced preorganization of the linear precursor can also facilitate macrocyclization. acs.org Several catalytic systems have been developed to promote efficient macrocyclization. pnas.org For instance, peptide-based catalysts have shown remarkable efficacy in promoting macrocyclization reactions. pnas.org The intramolecular Heck reaction is another powerful tool for constructing macrocycles, including those with peptidomimetic structures. mdpi.com Diels-Alder cycloadditions have also been harnessed for peptide macrocyclization. nih.gov

Development of Chemical Probes and Tags Based on Oct-7-yn-4-one

Applications in Chemical Biology (non-clinical)

Consequently, no data tables or detailed research findings can be provided.

Advanced Spectroscopic and Structural Elucidation Studies of Oct 7 Yn 4 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like Oct-7-yn-4-one. libretexts.org By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in both proton (¹H) and carbon-13 (¹³C) spectra, the precise connectivity of atoms can be established.

For Oct-7-yn-4-one, the ¹H NMR spectrum is expected to show distinct signals for the protons on each carbon. The terminal alkyne proton (H-8) would appear as a triplet, coupled to the methylene (B1212753) protons at C-6. The methylene groups adjacent to the carbonyl (C-3 and C-5) would appear as triplets, while the other methylene groups would exhibit more complex splitting patterns (multiplets). The terminal methyl group (C-1) would present as a simple triplet.

In the ¹³C NMR spectrum, the carbonyl carbon (C-4) would be the most downfield signal, typically above 200 ppm. The two carbons of the alkyne (C-7 and C-8) would have characteristic shifts in the 70-90 ppm range. The remaining aliphatic carbons would appear at distinct upfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Oct-7-yn-4-one (Note: Data is predicted based on standard chemical shift values. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 0.9 (t) | 13.7 |

| 2 | 1.6 (sextet) | 17.2 |

| 3 | 2.4 (t) | 42.1 |

| 4 | - | 209.5 |

| 5 | 2.7 (t) | 44.8 |

| 6 | 2.5 (dt) | 14.5 |

| 7 | - | 82.5 |

t = triplet, dt = doublet of triplets, sextet = sextet

Application of 2D NMR Techniques for Complex Structure Assignment

For molecules with overlapping signals or complex spin systems, one-dimensional NMR can be insufficient. youtube.comacs.org Two-dimensional (2D) NMR experiments provide correlation data that reveal through-bond and through-space relationships between nuclei, enabling definitive structural assignment. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically over two or three bonds. scribd.com For Oct-7-yn-4-one, a COSY spectrum would show cross-peaks connecting H-1 with H-2, H-2 with H-3, H-5 with H-6, and H-6 with the terminal alkyne proton H-8. This confirms the connectivity of the propyl group and the propargyl fragment.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates protons directly to the carbons they are attached to. youtube.com It would definitively link each proton signal in Table 1 to its corresponding carbon signal. For instance, the triplet at ~2.4 ppm would show a cross-peak to the carbon signal at ~42.1 ppm, assigning them to C-3 and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together molecular fragments. youtube.comwhiterose.ac.uk For Oct-7-yn-4-one, key HMBC correlations would include:

Protons at C-3 and C-5 correlating to the carbonyl carbon at C-4.

Protons at C-5 and C-6 correlating to the alkyne carbon C-7.

The alkyne proton H-8 correlating to both C-6 and C-7.

Together, these 2D techniques provide an interlocking web of correlations that leaves no ambiguity in the structural assignment of Oct-7-yn-4-one.

Variable Temperature NMR for Conformational and Dynamic Studies

The flexible acyclic chains of Oct-7-yn-4-one are not static; they constantly rotate around their carbon-carbon single bonds at room temperature, leading to an average observed conformation. youtube.comscribd.com Variable Temperature (VT) NMR is a powerful technique for studying these dynamic processes and characterizing the different rotational isomers (conformers). wvu.edu

By lowering the temperature of the NMR experiment, the rate of bond rotation can be slowed. wvu.edu If the energy barrier to rotation is high enough, the exchange between different conformers (e.g., anti and gauche arrangements of the alkyl chains) can become slow on the NMR timescale. youtube.comresearchgate.net This would result in the broadening and eventual splitting of single room-temperature signals into multiple signals, each representing a distinct, "frozen" conformer. wvu.edu By analyzing the line shape changes or the coalescence temperature, the energy barriers (ΔG‡) for the rotational processes can be calculated. wvu.edu While a detailed conformational analysis of Oct-7-yn-4-one is not extensively published, the principles of VT-NMR allow for the investigation of the relative stabilities of its conformers and the kinetics of their interconversion. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. chemsynthesis.comacs.org The absorption of IR light or the inelastic scattering of laser light (Raman) provides a molecular fingerprint, revealing the presence of specific functional groups. acs.orgrsc.org

Analysis of Characteristic Vibrational Modes

The key functional groups in Oct-7-yn-4-one give rise to highly characteristic vibrational bands.

Carbonyl (C=O) Stretch: This mode results in a very strong and sharp absorption band in the IR spectrum, typically in the range of 1700-1725 cm⁻¹ for an aliphatic ketone.

Alkyne (C≡C) Stretch: The stretching of the carbon-carbon triple bond gives a signal of variable intensity in the IR spectrum around 2100-2260 cm⁻¹. For terminal alkynes like Oct-7-yn-4-one, this peak is often sharp but can be weak. researchgate.net However, this vibration is often very strong and easily identifiable in the Raman spectrum. spectroscopyonline.comiupac.orgcdnsciencepub.com

Terminal Alkyne (≡C-H) Stretch: The stretching of the bond between the sp-hybridized carbon and the terminal hydrogen produces a strong, sharp absorption band in the IR spectrum, characteristically found near 3300 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Modes for Oct-7-yn-4-one

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C=O | Stretch | 1715 | Strong | Medium |

| C≡C | Stretch | 2120 | Weak-Medium | Strong |

| ≡C-H | Stretch | 3300 | Strong, Sharp | Medium |

In situ Monitoring of Reactions

The distinct frequencies of the functional groups in Oct-7-yn-4-one make vibrational spectroscopy an excellent tool for monitoring reactions in real-time (in situ). By inserting a probe (e.g., an ATR-FTIR probe) directly into a reaction vessel, the concentrations of reactants, intermediates, and products can be tracked without sampling.

For example, in a catalytic hydrogenation reaction designed to selectively reduce the alkyne or ketone, in situ IR spectroscopy could provide crucial mechanistic and kinetic data.

Scenario: Alkyne Reduction: If the triple bond were reduced to a double bond (alkene) and then a single bond (alkane), one would observe the disappearance of the C≡C (~2120 cm⁻¹) and ≡C-H (~3300 cm⁻¹) bands. Concurrently, new bands for C=C (~1650 cm⁻¹) and alkene =C-H (~3050 cm⁻¹) would appear and then be replaced by signals for alkane C-H bending modes.

Scenario: Ketone Reduction: If the carbonyl group were reduced to a secondary alcohol, the strong C=O absorption at ~1715 cm⁻¹ would decrease in intensity over time. Simultaneously, a new, broad absorption band for the O-H stretch of the alcohol product would appear in the 3200-3600 cm⁻¹ region.

This real-time monitoring allows for precise control of reaction conditions and optimization of selectivity and yield.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its elemental composition and structure. Upon ionization, typically by electron impact (EI), the molecular ion of Oct-7-yn-4-one (m/z 124) will undergo characteristic fragmentation.

The primary fragmentation pathways for ketones are α-cleavages, where the bond adjacent to the carbonyl group breaks. researchgate.net For Oct-7-yn-4-one, this can happen on either side:

Loss of the propyl radical (•C₃H₇): Cleavage between C-3 and C-4 results in a resonance-stabilized acylium ion with m/z 81.

Loss of the propargyl radical (•CH₂C≡CH): Cleavage between C-4 and C-5 results in an acylium ion with m/z 85.

Alkynes can also direct fragmentation. Propargylic cleavage (between C-5 and C-6) could lead to a fragment at m/z 95, and loss of the terminal alkyne hydrogen can also occur.

Table 3: Predicted Major Fragments in the Mass Spectrum of Oct-7-yn-4-one

| m/z | Identity of Fragment | Pathway |

|---|---|---|

| 124 | [M]⁺ | Molecular Ion |

| 95 | [M - C₂H₃]⁺ | Cleavage of C5-C6 bond |

| 85 | [M - C₃H₃]⁺ | α-cleavage (loss of propargyl radical) |

| 81 | [M - C₃H₇]⁺ | α-cleavage (loss of propyl radical) |

| 57 | [C₄H₉]⁺ | Propyl fragment |

| 43 | [C₃H₇]⁺ or [CH₃CH₂CO]⁺ | Propyl fragment or Acylium ion from further fragmentation |

To definitively confirm these proposed fragmentation pathways, isotopic labeling studies can be employed. spectroscopyonline.comcdnsciencepub.com This powerful technique involves synthesizing the molecule with a heavy isotope (like deuterium (B1214612), ²H) at a specific position. For instance, if Oct-7-yn-4-one were synthesized with two deuterium atoms on C-5, the molecule's mass would increase by 2 Da (to 126).

The α-cleavage that leads to the m/z 85 fragment ([CH₃CH₂CH₂CO]⁺) would be unaffected, and this peak would remain at m/z 85.

However, the α-cleavage that produces the m/z 81 fragment ([M - C₃H₇]⁺) would now involve the deuterated carbon. The resulting acylium ion ([D₂C-CH₂C≡CH]⁺) would be observed at m/z 83 instead of 81.

Observing these specific mass shifts provides unambiguous evidence for the origin of each fragment, allowing for the precise mapping of the molecule's fragmentation behavior under mass spectrometric conditions.

High-Resolution Mass Spectrometry for Exact Mass Determination in Complex Systems

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. In the analysis of Oct-7-yn-4-one, HRMS provides an experimental mass value that can be compared to the theoretical exact mass calculated from the isotopic masses of its constituent atoms.

The theoretical exact mass of Oct-7-yn-4-one (C₈H₁₀O) is calculated to be 122.0732 g/mol . An experimental HRMS measurement would be expected to yield a value in very close agreement, typically within a few parts per million (ppm), thus confirming the elemental formula. Such precise measurements are vital in synthetic chemistry to verify the identity of a newly synthesized compound. royalsocietypublishing.orgnih.govdntb.gov.ua

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Oct-7-yn-4-one

| Parameter | Value |

| Molecular Formula | C₈H₁₀O |

| Theoretical Exact Mass (M) | 122.0732 |

| Ion Adduct | [M+H]⁺ |

| Theoretical m/z of Adduct | 123.0809 |

| Observed m/z of Adduct | 123.0807 |

| Mass Error (ppm) | -1.6 |

| Instrument | Time-of-Flight (TOF) or Orbitrap |

This table presents hypothetical data for illustrative purposes.

MS/MS for Fragment Ion Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides a veritable "fingerprint" for its identification. For Oct-7-yn-4-one, the primary fragmentation pathways would involve cleavage adjacent to the carbonyl group (α-cleavage) and potentially rearrangements like the McLafferty rearrangement, although the latter is less likely given the structure. jove.commiamioh.edulibretexts.orgwhitman.eduopenochem.org

The major fragmentation of ketones typically occurs via α-cleavage, breaking the carbon-carbon bond adjacent to the carbonyl group. In the case of Oct-7-yn-4-one, this would lead to the loss of a propyl radical or a propargyl radical, resulting in the formation of characteristic acylium ions.

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of Oct-7-yn-4-one

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss | Fragmentation Pathway |

| 123.0807 | 81.0335 | [C₅H₅O]⁺ | C₃H₇ | α-cleavage (loss of propyl radical) |

| 123.0807 | 69.0335 | [C₄H₅O]⁺ | C₄H₅ | α-cleavage (loss of butynyl radical) |

| 123.0807 | 55.0180 | [C₃H₃O]⁺ | C₅H₇ | Cleavage of the butynyl group |

| 123.0807 | 43.0180 | [C₂H₃O]⁺ | C₆H₇ | α-cleavage (loss of pentynyl radical) |

This table presents plausible fragmentation data based on established principles of mass spectrometry.

X-ray Crystallography of Co-crystals and Derivatives

While obtaining a single crystal of a flexible, linear molecule like Oct-7-yn-4-one can be challenging, the formation of co-crystals or the analysis of crystalline derivatives can provide invaluable information about its solid-state properties. X-ray crystallography allows for the precise determination of molecular geometry, conformation, and the non-covalent interactions that dictate the crystal packing. researchgate.netnih.gov

Determination of Solid-State Molecular Conformation and Packing

The solid-state conformation of a molecule like Oct-7-yn-4-one would be a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. The flexible propyl and propargyl chains can adopt various conformations. In a crystalline state, the molecule would likely adopt a relatively linear or extended conformation to facilitate efficient packing. The packing arrangement itself could take various forms, such as herringbone or layered structures, influenced by the interplay of dipole-dipole and van der Waals interactions. researchgate.netacs.orglibretexts.orgaakash.ac.in The crystal system and space group would define the symmetry of the unit cell.

Table 3: Hypothetical Crystallographic Data for a Derivative of Oct-7-yn-4-one

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.045 |

This table presents hypothetical data for illustrative purposes.

Investigation of Intermolecular Interactions and Hydrogen Bonding

In a pure crystal of Oct-7-yn-4-one, the dominant intermolecular forces would be dipole-dipole interactions arising from the polar carbonyl group and weaker van der Waals forces. The terminal alkyne C-H bond is weakly acidic and could participate in very weak C-H···O hydrogen bonds with the carbonyl oxygen of a neighboring molecule.

Table 4: Potential Intermolecular Interactions in a Co-crystal of Oct-7-yn-4-one with a Hydrogen Bond Donor

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Strong Hydrogen Bond | Co-former -OH | Oct-7-yn-4-one C=O | 1.7 - 2.0 |

| Weak C-H···O Hydrogen Bond | Oct-7-yn-4-one C(sp)-H | Oct-7-yn-4-one C=O | 2.2 - 2.8 |

| Dipole-Dipole Interaction | Oct-7-yn-4-one C=O | Oct-7-yn-4-one C=O | 3.0 - 4.0 |

| van der Waals Forces | Alkyl/Alkyne Chains | Alkyl/Alkyne Chains | > 3.5 |

This table illustrates potential intermolecular interactions based on established principles of crystallography.

Lack of Available Scientific Literature on Theoretical and Computational Investigations of Oct-7-yn-4-one

Extensive searches of scholarly databases and scientific literature have revealed a significant gap in the specific theoretical and computational investigation of the chemical compound Oct-7-yn-4-one. As a result, detailed, experimentally validated research findings required to populate the requested article sections are not currently available in the public domain.

The outlined topics for the article, including quantum chemical calculations of electronic structure, Density Functional Theory (DFT) studies on ground state properties, analysis of Frontier Molecular Orbitals (HOMO-LUMO), and computational studies of reaction mechanisms, are highly specific and necessitate dedicated research on this particular molecule. Similarly, information regarding molecular dynamics simulations for its conformational landscapes and solvent interactions is not present in the accessible scientific literature.

Further research and publication in the field of computational chemistry are required to provide the data necessary to construct a thorough and authoritative article on the theoretical and computational properties of Oct-7-yn-4-one.

Theoretical and Computational Investigations of Oct 7 Yn 4 One

Predictive Spectroscopy using Computational Chemistry (e.g., NMR Chemical Shift Prediction, IR/Raman Spectra)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like Oct-7-yn-4-one, offering insights that complement and aid in the interpretation of experimental data. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) or Raman vibrational frequencies. nih.goviranchembook.ir These predictions are invaluable for structural elucidation, confirming reaction products, and understanding the electronic environment of a molecule before it is even synthesized. mdpi.com

NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a well-established computational methodology for verifying molecular structures. mdpi.comnih.gov The process typically involves a multi-step approach:

Geometry Optimization: The first step is to determine the lowest energy (most stable) three-dimensional conformation of the Oct-7-yn-4-one molecule. This is commonly achieved using DFT methods, such as B3LYP, often paired with a suitable basis set like 6-31G(d) or larger for better accuracy. nih.govacs.org

Shielding Tensor Calculation: With an optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this step. mdpi.comnih.govacs.org

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions depends heavily on the chosen computational model, including the density functional, basis set, and the inclusion of solvent effects, which are often modeled using a Polarizable Continuum Model (PCM). nih.govmdpi.com For instance, benchmark studies have shown that specific functionals like WP04 and ωB97X-D can provide high accuracy for ¹H and ¹³C chemical shifts, respectively. mdpi.com

Below are the theoretically predicted NMR chemical shifts for Oct-7-yn-4-one, based on established computational models and typical values for its functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for Oct-7-yn-4-one Structure for numbering: CH₃-CH₂-CH₂-C(=O)-CH₂-CH₂-C≡CH (Numbered from propyl end: C1-C2-C3-C4-C5-C6-C7-C8)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 0.9 - 1.0 | 13 - 15 |

| 2 | 1.5 - 1.7 | 17 - 19 |

| 3 | 2.4 - 2.6 | 41 - 43 |

| 4 | - | 208 - 212 |

| 5 | 2.7 - 2.9 | 44 - 46 |

| 6 | 2.4 - 2.6 | 18 - 20 |

| 7 | - | 82 - 84 |

| 8 | 2.0 - 2.2 | 68 - 70 |

Note: These are estimated values based on computational chemistry principles. Actual experimental values may vary.

IR/Raman Spectra Prediction

Computational methods are also adept at simulating the vibrational spectra (IR and Raman) of molecules. The process begins, similar to NMR prediction, with the optimization of the molecular geometry. Following this, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the nuclear coordinates.

While simpler harmonic oscillator approximations are fast, they often deviate from experimental results. For more accurate predictions, especially in the near-infrared (NIR) region, anharmonic calculations are necessary to account for phenomena like overtones and combination bands. brehm-research.deresearchgate.net The calculated frequencies are often multiplied by a scaling factor to better align with experimental data. nih.gov

The predicted spectrum for Oct-7-yn-4-one would show characteristic peaks corresponding to its specific functional groups.

Predicted Key IR Vibrational Frequencies for Oct-7-yn-4-one

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| ≡C-H Stretch | Terminal Alkyne | 3280 - 3320 | Strong, Sharp |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Medium to Strong |

| C≡C Stretch | Terminal Alkyne | 2100 - 2140 | Weak to Medium, Sharp |

| C=O Stretch | Ketone | 1710 - 1730 | Strong, Sharp |

Note: The intensity of the C≡C stretch in terminal alkynes is typically more pronounced than in internal alkynes. utdallas.edu The ketone C=O stretch is one of the most prominent absorptions in the spectrum. utdallas.edu

These computational predictions serve as a powerful guide for interpreting experimental spectra, allowing for the confident assignment of vibrational modes and the confirmation of the molecular structure of Oct-7-yn-4-one.

Future Directions and Emerging Research Avenues for Oct 7 Yn 4 One Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of ynones like Oct-7-yn-4-one is a fertile ground for the development of innovative catalytic systems aimed at enhancing reaction efficiency and controlling selectivity. uib.no Current research in ynone chemistry often employs transition metal catalysts, such as palladium, copper, and gold, to facilitate a range of transformations including coupling reactions, cycloadditions, and nucleophilic additions. uib.noacs.org

Future research could focus on developing more sustainable and efficient catalytic systems. For instance, the use of earth-abundant metal catalysts or even metal-free catalytic systems is a growing trend in organic synthesis. nih.govorganic-chemistry.org For Oct-7-yn-4-one, this could involve exploring novel N-heterocyclic carbene (NHC) organocatalysts or photoredox catalysis to mediate reactions under milder conditions. rsc.orgchemrxiv.org A visible light-induced photoredox strategy has been successfully used for the synthesis of other ynones from carboxylic acids and alkynyl sulfones, suggesting a potential pathway for the synthesis and functionalization of Oct-7-yn-4-one under mild conditions. rsc.org

Furthermore, the development of catalysts that can control the regioselectivity and stereoselectivity of reactions involving aliphatic ynones is a key area of interest. For example, ruthenium-catalyzed hydroboration of ynones has been shown to exhibit unconventional reactivity, leading to novel vinyl α-hydroxylboronate products with high selectivity. acs.org Applying such catalytic systems to Oct-7-yn-4-one could unlock new synthetic pathways to valuable and complex molecules.

| Catalyst Type | Potential Application for Oct-7-yn-4-one | Research Focus |

| Palladium-based | Cross-coupling reactions (e.g., Sonogashira) | Development of more active and stable catalysts for aliphatic ynones. |

| Copper-based | Coupling of acid chlorides with terminal alkynes | Solvent-free and low-catalyst-loading systems. organic-chemistry.org |

| Gold-based | Hydration and other nucleophilic additions | Activation of the alkyne for selective transformations. |

| Ruthenium-based | Hydroboration and other addition reactions | Novel reactivity and stereoselective control. acs.org |

| N-Heterocyclic Carbenes (NHCs) | Metal-free alkynylation of aldehydes | Mild and sustainable catalytic cycles. chemrxiv.org |

| Photoredox Catalysts | Deoxygenative ynonylation | Visible-light-mediated reactions under ambient conditions. rsc.org |

Exploration of New Application Domains in Advanced Organic Materials

The unique structure of ynones, including aliphatic examples like Oct-7-yn-4-one, makes them attractive monomers for the synthesis of advanced organic materials. The presence of both a polymerizable alkyne group and a reactive carbonyl group allows for the creation of polymers with diverse functionalities and properties.

One promising area is the synthesis of novel polyesters and polyamides through thiol-yne click polymerization. nih.gov By reacting di-thiols with di-ynones, polymers with tunable thermal and mechanical properties can be produced. The stereochemistry of the resulting double bond in the polymer backbone can be controlled by the choice of catalyst and reaction conditions, which in turn influences the material's properties. nih.gov While much of the research has focused on aromatic ynones, the use of aliphatic ynones like Oct-7-yn-4-one could lead to more processable and biodegradable materials. nih.govrsc.org

Furthermore, the carbonyl group in the polymer backbone derived from Oct-7-yn-4-one could be further functionalized to introduce specific properties, such as fluorescence or bio-activity. The polymerization of alkynyl-based monomers using metal-free catalysts is an emerging field that could offer more sustainable routes to these materials. mdpi.com

| Polymer Type | Monomers | Potential Properties of Resulting Polymer |

| Thiol-yne Polyesters | Di-thiols and Di-ynones (derived from Oct-7-yn-4-one) | Tunable mechanical properties, biodegradability. nih.govrsc.org |

| Polyamides | Di-amines and Di-ynones | High performance and shape-memory behavior. nih.gov |

| Functional Polymers | Oct-7-yn-4-one and other functional monomers | Materials with tailored optical or biological properties. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability. The synthesis of ynones, which can sometimes involve hazardous reagents or intermediates, is particularly well-suited for flow chemistry techniques. researchgate.netresearchgate.net

For Oct-7-yn-4-one, a continuous flow process could be developed for its synthesis, for example, by reacting an appropriate acid chloride with a lithium acetylide generated in-situ within the flow reactor. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.com

Moreover, the integration of ynone synthesis into automated platforms represents a significant step towards the rapid and efficient production of chemical libraries. By combining flow chemistry with robotic handling and online analysis, a wide range of Oct-7-yn-4-one derivatives could be synthesized and screened for various applications, such as in drug discovery or materials science. The use of polymer-supported reagents and scavengers within the flow system can further streamline the purification process, making it a truly automated and high-throughput methodology.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Single-Molecule Techniques

A deeper understanding of the reaction mechanisms involving ynones is crucial for the rational design of new catalysts and synthetic methodologies. Advanced techniques such as ultrafast spectroscopy and single-molecule studies offer unprecedented insights into the transient intermediates and transition states that govern chemical reactions.

While specific studies on aliphatic ynones are scarce, the principles can be extrapolated. Ultrafast transient absorption spectroscopy could be employed to study the dynamics of photo-induced reactions of Oct-7-yn-4-one, for instance, in photoredox-catalyzed processes. By monitoring the formation and decay of radical intermediates on a femtosecond to picosecond timescale, the intricate details of the catalytic cycle can be unraveled.

Single-molecule fluorescence microscopy is another powerful tool that could be applied to study the polymerization of Oct-7-yn-4-one. By observing individual polymer chains as they grow, researchers can gain information about the kinetics and mechanism of the polymerization process at a level of detail that is not accessible through bulk measurements. These advanced mechanistic studies will undoubtedly provide a more profound understanding of the reactivity of Oct-7-yn-4-one and pave the way for future innovations.

Q & A

What are the key structural and functional features of Oct-7-yn-4-one that influence its reactivity in organic synthesis?

Basic Research Question

To investigate reactivity, researchers should first characterize the compound’s structural attributes, such as the conjugated alkyne-ketone system, steric hindrance, and electronic effects. Methodologies include:

- Spectroscopic analysis : NMR (¹H/¹³C), IR, and mass spectrometry to confirm bond hybridization and functional group interactions .

- Computational modeling : Density Functional Theory (DFT) calculations to predict electron density distribution and reactive sites .

- Comparative studies : Reactivity tests with analogous compounds (e.g., Oct-7-en-4-one) to isolate the alkyne’s role in reaction pathways .

How can experimental designs be optimized to study the catalytic hydrogenation of Oct-7-yn-4-one under varying conditions?

Basic Research Question

A robust design requires systematic control of variables:

- Independent variables : Catalyst type (e.g., Pd/C vs. Lindlar’s catalyst), hydrogen pressure, temperature, and solvent polarity .

- Dependent variables : Reaction yield, stereoselectivity (cis/trans alkene formation), and byproduct profiles .

- Statistical tools : Use factorial design (e.g., ANOVA) to identify significant interactions between variables .

- Validation : Replicate trials with error bars to ensure reproducibility, as emphasized in experimental reporting standards .

What advanced techniques are suitable for synthesizing enantiomerically pure derivatives of Oct-7-yn-4-one?

Advanced Research Question

Stereochemical control demands specialized methods:

- Chiral auxiliaries : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams during ketone functionalization .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to induce enantioselectivity .

- Chromatographic resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers, followed by crystallographic validation .

How can contradictory data on the thermodynamic stability of Oct-7-yn-4-one in polar solvents be resolved?

Advanced Research Question

Address contradictions through:

- Error analysis : Quantify uncertainties in calorimetric measurements (e.g., DSC) and solvent purity .

- Cross-validation : Compare results with alternative techniques (e.g., computational solvation free energy calculations via COSMO-RS) .

- Contextual interpretation : Re-examine assumptions about solvent interactions (e.g., hydrogen bonding vs. dipole effects) and their impact on stability .

What methodologies are recommended for analyzing the kinetic profile of Oct-7-yn-4-one in Diels-Alder reactions?

Advanced Research Question

Kinetic studies require precision in data collection and analysis:

- Stopped-flow spectroscopy : Monitor reaction progress in real time to capture rapid intermediate formation .

- Rate law determination : Use pseudo-first-order conditions to isolate rate dependence on diene/dienophile concentrations .

- Arrhenius analysis : Calculate activation energy (Ea) via temperature-dependent rate constants .

How should researchers design a study to explore the biological activity of Oct-7-yn-4-one derivatives?

Basic Research Question

Adopt a structured approach:

- Hypothesis-driven design : Link structural modifications (e.g., substituent additions) to target biological endpoints (e.g., enzyme inhibition) .

- In vitro assays : Use high-throughput screening (HTS) for preliminary activity assessment, followed by dose-response curves (IC₅₀/EC₅₀) .

- Control groups : Include positive/negative controls and validate assays with known inhibitors .

What strategies mitigate reproducibility challenges in the spectral characterization of Oct-7-yn-4-one?

Basic Research Question

Ensure consistency via:

- Standardized protocols : Adopt IUPAC guidelines for NMR solvent selection, shimming, and referencing .

- Data sharing : Publish raw spectral files (e.g., JCAMP-DX format) in supplementary materials for peer validation .

- Collaborative verification : Cross-check assignments with independent labs using heteronuclear correlation experiments (HSQC/HMBC) .

How can computational models predict the environmental degradation pathways of Oct-7-yn-4-one?

Advanced Research Question

Leverage multi-scale modeling:

- Quantum mechanics (QM) : Simulate bond cleavage mechanisms under UV irradiation or hydrolysis .

- Molecular dynamics (MD) : Assess interactions with environmental matrices (e.g., soil/water interfaces) .

- Validation : Compare predicted metabolites with experimental LC-MS/MS data .

What ethical considerations arise when publishing conflicting data on Oct-7-yn-4-one’s toxicity?

Advanced Research Question

Address ethical rigor through:

- Transparency : Disclose all raw datasets, including outliers, to avoid selective reporting .

- Conflict of interest (COI) statements : Declare funding sources and potential biases .

- Peer review : Engage interdisciplinary reviewers to evaluate methodological and analytical validity .

How do crystallographic data resolve ambiguities in the solid-state conformation of Oct-7-yn-4-one?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) provides definitive structural insights:

- Data collection : Optimize crystal growth conditions (e.g., solvent evaporation rates) to avoid disorder .

- Refinement : Use software (e.g., SHELXL) to model thermal ellipsoids and hydrogen bonding networks .

- Cross-disciplinary collaboration : Consult crystallographers to interpret torsional angles and packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |